molecular formula C24H30N4O5S B6523947 ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 399001-42-4

ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B6523947
CAS No.: 399001-42-4
M. Wt: 486.6 g/mol
InChI Key: WZOLELHRZNUQRP-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamide derivatives and contains multiple functional groups, including piperazine rings and phenyl groups. Its unique structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine core. One common approach is the reaction of 4-phenylpiperazine with appropriate carboxylic acid derivatives under controlled conditions. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its complex structure and functional groups make it a valuable tool in the development of new drugs and materials. It can be used as a building block in the synthesis of more complex molecules, and its biological activity may be explored for potential therapeutic uses.

Mechanism of Action

The mechanism by which ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate can be compared to other similar compounds, such as:

  • 1-Ethyl-4-phenylpiperazine: This compound shares the piperazine core but lacks the benzenesulfonyl group.

  • 4-(4-Phenylpiperazine-1-carbonyl)benzenesulfonyl chloride: This compound is structurally similar but has a different functional group at the end.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-2-33-24(30)27-16-18-28(19-17-27)34(31,32)22-10-8-20(9-11-22)23(29)26-14-12-25(13-15-26)21-6-4-3-5-7-21/h3-11H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOLELHRZNUQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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